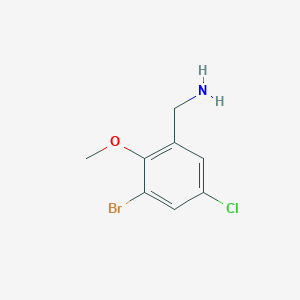
(3-Bromo-5-chloro-2-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrClNO This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Methoxylation: The attachment of a methoxy group to the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(3-Bromo-5-chloro-2-methoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (3-Bromo-5-methoxyphenyl)boronic acid
- (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
- (3-Bromo-5-chloro-2-hydroxybenzophenone
Comparison: Compared to these similar compounds, (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methoxy group and a methanamine group
Propriétés
Formule moléculaire |
C8H9BrClNO |
|---|---|
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
(3-bromo-5-chloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrClNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,4,11H2,1H3 |
Clé InChI |
OCPPNAXWALJRAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


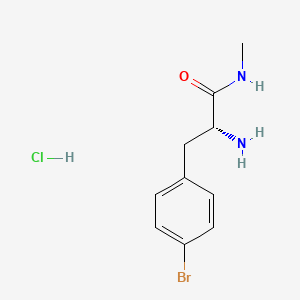
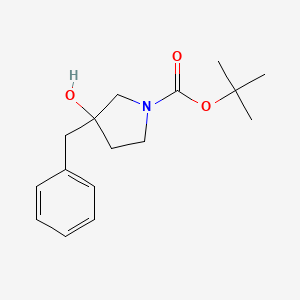
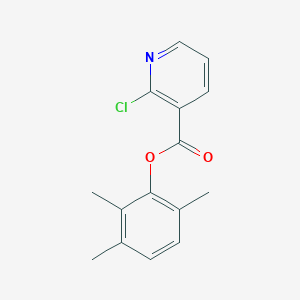
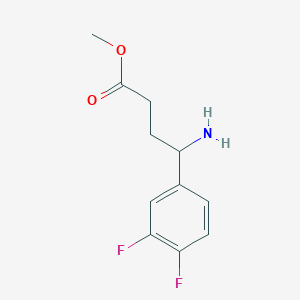
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)

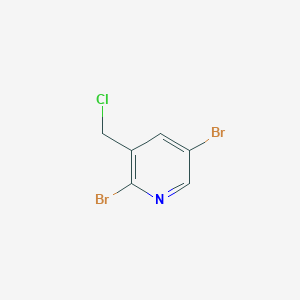
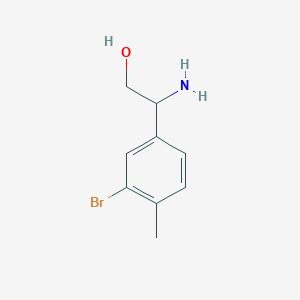
![2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)
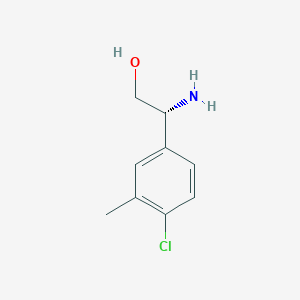
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
